molecular formula C25H30N2O2S B4304628 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide

4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide

Cat. No.: B4304628
M. Wt: 422.6 g/mol
InChI Key: DPUZQLSQSRYJFN-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide is a complex organic compound that features a combination of cyclohexyl, tetrahydrocarbazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole derivatives through the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole is then functionalized at the 6-position with a benzenesulfonamide group under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrocarbazole derivatives and sulfonamide-containing molecules . Examples include:

Uniqueness

4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide is unique due to the specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

4-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2S/c28-30(29,21-13-11-20(12-14-21)19-6-2-1-3-7-19)26-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)27-25/h10-16,19,26-27H,1-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUZQLSQSRYJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
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4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
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4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
Reactant of Route 4
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4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
Reactant of Route 5
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4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide

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